molecular formula C19H19NO4 B2748384 1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 462068-88-8

1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2748384
CAS No.: 462068-88-8
M. Wt: 325.364
InChI Key: REHJMAGOXBJGDO-UHFFFAOYSA-N
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Description

1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 462068-88-8) is a high-value chemical scaffold with significant promise in pharmacological and antimicrobial research. This compound, with the molecular formula C19H19NO4 and a molecular weight of 325.36, is a key synthetic intermediate in the development of novel therapeutic agents . This 5-oxopyrrolidine-3-carboxylic acid derivative serves as a critical precursor in medicinal chemistry, particularly in the structure-activity relationship (SAR) studies for first-in-class small-molecule antagonists of the Relaxin-3 Receptor (RXFP3) . The RXFP3 system is a G protein-coupled receptor (GPCR) involved in regulating stress responses, appetite control, and motivation for reward, making it a promising target for treating metabolic disorders and alcohol addiction . Furthermore, research indicates that the 5-oxopyrrolidine-3-carboxylic acid core is a versatile scaffold for developing novel antimicrobial agents . Derivatives of this structure have demonstrated potent, structure-dependent activity against a range of multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Clostridioides difficile , as well as drug-resistant fungal pathogens like Candida auris . The product is provided for Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-15-9-7-14(8-10-15)18-16(19(22)23)11-17(21)20(18)12-13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHJMAGOXBJGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(CC(=O)N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through an electrophilic aromatic substitution reaction, using methoxybenzene derivatives.

    Carboxylation: The carboxylic acid functional group is introduced through carboxylation reactions, such as the reaction of the intermediate with carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Group

The benzyl group at the N1 position undergoes catalytic hydrogenolysis under specific conditions, enabling deprotection to generate secondary amine derivatives.

Reaction Conditions Catalyst Solvent Temperature Product
H₂, 1–5 hrPd/BaSO₄Polar solvent20–25°C2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This reaction is critical for modifying the compound’s pharmacological properties by removing the benzyl-protecting group .

Carboxylic Acid Derivative Formation

The C3 carboxylic acid participates in condensation and coupling reactions.

Amide Formation

Reaction with amines in the presence of coupling agents yields amides:

Reagent Coupling Agent Product
2-{[(4-Methoxyphenyl)sulfonyl]amino}ethylamineDCC/HOBt1-Benzyl-N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide

Such derivatives are explored for enzyme inhibition, particularly targeting proteases or kinases.

Oxidation

The pyrrolidone ring’s carbonyl group is resistant to further oxidation, but the methoxyphenyl substituent may undergo demethylation under strong oxidizing agents (e.g., BBr₃) to form a phenolic derivative.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the lactam carbonyl to a secondary alcohol, generating 1-benzyl-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid. This reaction alters the compound’s rigidity and hydrogen-bonding capacity .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. For example:

Reagent Conditions Product
HNO₃/H₂SO₄0–5°C1-Benzyl-2-(4-methoxy-3-nitrophenyl)-5-oxopyrrolidine-3-carboxylic acid

Nitration introduces nitro groups, enabling further functionalization .

Stereochemical Transformations

The compound exhibits cis/trans isomerism at the C2 and C3 positions. Under basic conditions (e.g., NaH/THF), epimerization occurs, altering the diastereomeric ratio. For example:

Isomer ¹H NMR (DMSO-d₆) δ (ppm)Melting Point
cis-4a4.84 (d, J = 15.2 Hz, α-H), 5.00 (d, J = 9.2 Hz)159–160°C
trans-4a4.97 (d, J = 9.1 Hz), 3.61 (dt, J = 11.3 Hz)173–174°C

HPLC separation (Method B) resolves these isomers, with retention times of 36 min (cis) and 38–41 min (trans) .

Decarboxylation

Thermal or acidic conditions promote decarboxylation of the C3 carboxylic acid, yielding 1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine. This reaction is pH-dependent and proceeds via a six-membered transition state .

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) attack the pyrrolidone carbonyl, leading to ring opening and formation of γ-amino acid derivatives. For example:

Reagent Product
CH₃MgBr1-Benzyl-2-(4-methoxyphenyl)-4-(hydroxyethyl)pentanoic acid

This reactivity expands the compound’s utility in synthesizing branched aliphatic amines .

Scientific Research Applications

Antioxidant Properties

Research indicates that derivatives of 1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound A85%25
Compound B78%30
This compound82%28

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it can significantly decrease the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophage cell lines exposed to inflammatory stimuli.

Case Study: Inhibition of Inflammatory Markers

In a controlled study using murine models, treatment with this compound resulted in:

  • Reduction of IL-1β levels by 40%
  • Decrease in TNF-α levels by 35%

Histological analysis indicated reduced infiltration of inflammatory cells in lung tissues treated with the compound.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. It has been tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity.

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15Induction of apoptosis via ROS
MCF7 (Breast)20Cell cycle arrest in G1 phase
HeLa (Cervical)25Inhibition of cell proliferation

In one study, treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following analogs share the 5-oxopyrrolidine-3-carboxylic acid core but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Target Compound 1-Benzyl, 2-(4-methoxyphenyl) C₁₉H₁₉NO₄ Lipophilic; undefined stereochemistry
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid 1-(5-Cl-2-OH-phenyl) C₁₁H₁₀ClNO₄ Antioxidant activity via free -COOH; halogen enhances stability
1-Benzyl-2-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid 2-(3,5-di-OCH₃-phenyl) C₂₀H₂₁NO₅ Enhanced electron-donating effects; potential for π-π interactions
1-Cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid 1-Cyclopropyl C₁₅H₁₇NO₄ Reduced steric bulk; improved metabolic stability
1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid 1-(3-Cl-4-OCH₃-phenyl) C₁₂H₁₂ClNO₄ Dual functional groups (Cl, OCH₃) modulate receptor binding

Key Observations :

  • Electron-Donating vs. In contrast, chloro substituents (e.g., in ) increase electronegativity, improving oxidative stability.
  • Steric Effects : Cyclopropyl substitution () reduces steric hindrance compared to benzyl, possibly improving bioavailability.
  • Stereochemistry : Most analogs lack defined stereochemistry, limiting insights into enantiomer-specific activities.

Reactivity Trends :

  • The carboxylic acid group enables esterification or amidation for prodrug development.
  • Halogenated derivatives (e.g., ) undergo further functionalization (e.g., chlorination) to enhance bioactivity.
Antioxidant Activity:
  • 1-(5-Chloro-2-hydroxyphenyl) Derivative (Compound 6) : Exhibited the highest reducing power (OD₇₀₀ₙₘ = 1.675) due to its free -COOH group and chloro-hydroxyphenyl motif .
Antimicrobial and Anticancer Activity:
  • 1-(2-Hydroxyphenyl) Derivatives : Showed Gram-positive antibacterial activity (MIC = 4–8 µg/mL against Staphylococcus aureus) .
  • 1-Benzyl-2-(3,5-dimethoxyphenyl) Derivative : Demonstrated cytotoxicity against multiple myeloma cells, likely due to methoxy groups enhancing membrane penetration .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(5-Cl-2-OH-phenyl) Derivative 1-Cyclopropyl Analog
Molecular Weight (g/mol) 325.36 255.66 275.30
LogP (Predicted) ~2.5 ~1.8 ~1.2
Solubility Moderate (Polar) High (Polar -COOH) High (Reduced lipophilicity)

Insights :

  • Cyclopropyl substitution () lowers logP, favoring improved absorption.

Biological Activity

1-Benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 462068-88-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H19NO4C_{19}H_{19}NO_{4} with a molecular weight of 325.36 g/mol. The structure features a pyrrolidine ring substituted with a benzyl group and a methoxyphenyl group, which may influence its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects on various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Cytotoxicity Assays

In vitro studies utilized the MTT assay to determine cell viability post-treatment with the compound. The results indicated a structure-dependent cytotoxic effect:

CompoundA549 Cell Viability (%)HSAEC1-KT Viability (%)
Control100100
This compound6680

The compound reduced A549 cell viability significantly compared to untreated controls, suggesting potential as an anticancer agent while maintaining acceptable toxicity levels in non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound was also assessed against various pathogens, including multidrug-resistant strains. The results indicated promising activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Testing

The following table summarizes the antimicrobial activity against selected bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Klebsiella pneumoniae64 µg/mL

These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains .

Case Studies and Research Findings

  • Anticancer Mechanism : A study on related compounds indicated that the introduction of specific substituents on the pyrrolidine ring could enhance binding affinity to cancer targets like MDM2, leading to increased cytotoxicity in cancer cells .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications on the aromatic rings significantly affect biological activity. For instance, substituents like methoxy or chloro groups can enhance or diminish activity based on their position relative to the carboxylic acid group .
  • Comparative Studies : Comparative studies with standard chemotherapeutics such as cisplatin revealed that some derivatives of 5-oxopyrrolidine exhibited comparable or superior efficacy against cancer cell lines while showing lower toxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how are intermediates characterized?

  • Methodology : A common approach involves condensation of substituted anilines with itaconic acid derivatives under reflux conditions. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized via reaction of 2,4-difluoroaniline with itaconic acid in boiling water, followed by esterification using catalytic sulfuric acid . Key intermediates are characterized by 1H^1 \text{H}-NMR (e.g., δ 7.50–6.20 ppm for aromatic protons) and mass spectrometry (e.g., [M–H]⁻ at m/z 355.39) .

Q. How can purity and structural integrity of this compound be validated during synthesis?

  • Methodology : Purification via flash chromatography (e.g., DCM/MeOH 95:5 with 0.2% formic acid) and analytical techniques such as TLC (Rf = 0.37) are critical. High-resolution mass spectrometry (HRMS) and 1H^1 \text{H}-NMR are used to confirm molecular weight and substituent positions, respectively . For derivatives, chiral HPLC may resolve enantiomers (e.g., (R)- and (S)-methyl esters) .

Advanced Research Questions

Q. What computational strategies are effective for optimizing this compound’s bioactivity, such as Nrf2 pathway modulation?

  • Methodology : Structure-based virtual screening (SBVS) against Keap1’s Nrf2-binding pocket can identify enhancers. Derivatives like 1-{4-[(3,4-dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid were designed using docking studies and validated via cell-based assays (e.g., PC-12 cytoprotection assays). Dose-dependent Nrf2 activation is confirmed via Western blotting .

Q. How do crystallographic studies resolve conformational ambiguities in this compound’s derivatives?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement (e.g., SHELX-76 to SHELXL-2018) is used to determine hydrogen-bonding patterns and torsion angles. For example, graph set analysis (e.g., Etter’s formalism) can classify intermolecular interactions in polymorphs .

Q. What strategies address contradictions in SAR data for 5-oxopyrrolidine analogs targeting cancer cells?

  • Methodology : Systematic variation of substituents (e.g., benzyl vs. 4-methoxyphenyl groups) combined with in vitro cytotoxicity assays (e.g., against multiple myeloma cells) clarifies SAR. Discrepancies in IC50 values may arise from stereochemical differences, resolved by chiral separation and enantiomer-specific activity testing .

Q. How are hydrogen-bonding networks analyzed in solid-state structures of related compounds?

  • Methodology : Hirshfeld surface analysis and Cambridge Structural Database (CSD) mining identify common motifs (e.g., R_2$$^2(8) dimerization via carboxylic acid groups). For example, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid derivatives form intramolecular H-bonds between carbonyl oxygen and NH groups, influencing solubility .

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